molecular formula C15H13N7O2 B4818565 2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline

2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline

Cat. No.: B4818565
M. Wt: 323.31 g/mol
InChI Key: OCKOFWCOTOKKNL-UHFFFAOYSA-N
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Description

2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline is a complex heterocyclic compound that features a unique combination of pyrazole, triazole, and quinazoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline typically involves multi-step reactions starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of a suitable diketone with hydrazine derivatives under acidic or basic conditions.

    Nitration: The pyrazole ring can be nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Alkylation: The nitro-substituted pyrazole can be alkylated using an appropriate alkyl halide in the presence of a base such as potassium carbonate.

    Formation of the triazoloquinazoline core: This involves the cyclization of a suitable precursor, such as an aminobenzonitrile derivative, with the alkylated pyrazole under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Reduction: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium or platinum catalyst.

    Reduction: Potassium permanganate in acidic or basic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products

    Reduction of the nitro group: 2-[2-(3-methyl-4-amino-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline.

    Oxidation of the pyrazole ring: Formation of pyrazole N-oxide derivatives.

    Substitution reactions: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for the development of new drugs targeting various diseases, including cancer and infectious diseases.

    Materials Science: Use in the development of novel materials with unique electronic, optical, or mechanical properties.

    Industrial Chemistry: Application as a catalyst or intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of multiple heterocyclic rings allows for interactions with various biological macromolecules, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline: Similar structure but with different substituents on the pyrazole ring.

    2-[2-(3-methyl-4-amino-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline: Reduction product of the nitro compound.

    2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]pyrimidine: Similar structure but with a pyrimidine ring instead of a quinazoline ring.

Uniqueness

The unique combination of pyrazole, triazole, and quinazoline rings in 2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline provides a distinct set of chemical and biological properties that may not be present in other similar compounds. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-[2-(3-methyl-4-nitropyrazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N7O2/c1-10-13(22(23)24)8-20(18-10)7-6-14-17-15-11-4-2-3-5-12(11)16-9-21(15)19-14/h2-5,8-9H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCKOFWCOTOKKNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1[N+](=O)[O-])CCC2=NN3C=NC4=CC=CC=C4C3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 2
Reactant of Route 2
2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 3
2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 4
2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 5
2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline
Reactant of Route 6
Reactant of Route 6
2-[2-(3-methyl-4-nitro-1H-pyrazol-1-yl)ethyl][1,2,4]triazolo[1,5-c]quinazoline

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